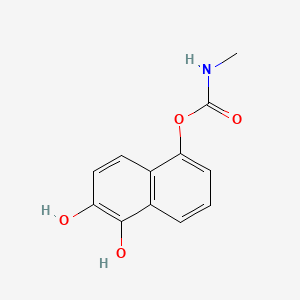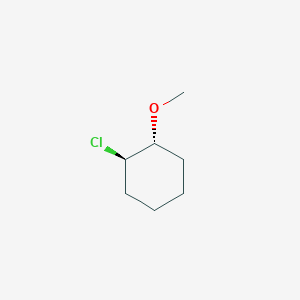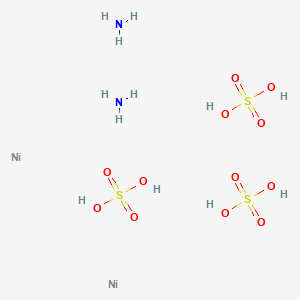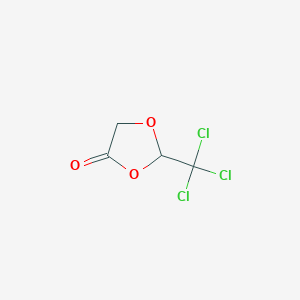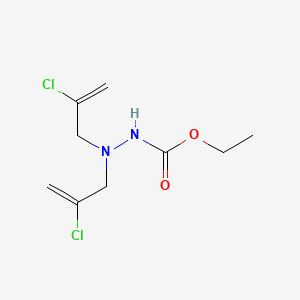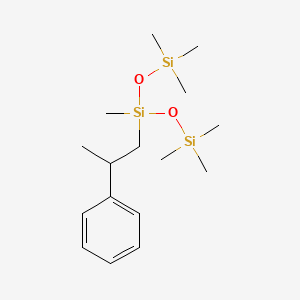
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms bonded to oxygen atoms and organic groups. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,5,5-Heptamethyltrisiloxane with an appropriate phenylpropyl derivative. This reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can undergo substitution reactions where the phenylpropyl group is replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various silane compounds, and substituted siloxanes .
Aplicaciones Científicas De Investigación
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane exerts its effects involves its interaction with various molecular targets. The hydrophobic nature of the compound allows it to interact with hydrophobic regions of biomolecules, enhancing their stability and functionality. The silicon-oxygen backbone provides flexibility and resistance to degradation .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylpropyl group, making it less hydrophobic.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains fewer methyl groups, resulting in different physical properties.
1,1,3,3-Tetramethyldisiloxane: Has a shorter silicon-oxygen backbone, affecting its flexibility and reactivity.
Uniqueness
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is unique due to its combination of hydrophobicity, flexibility, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
27441-37-8 |
|---|---|
Fórmula molecular |
C16H32O2Si3 |
Peso molecular |
340.68 g/mol |
Nombre IUPAC |
trimethyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H32O2Si3/c1-15(16-12-10-9-11-13-16)14-21(8,17-19(2,3)4)18-20(5,6)7/h9-13,15H,14H2,1-8H3 |
Clave InChI |
JFWDWTJEPWBTAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)


